[(4-Sulfamoylphenyl)carbamoyl]formic acid
Description
Properties
IUPAC Name |
2-oxo-2-(4-sulfamoylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5S/c9-16(14,15)6-3-1-5(2-4-6)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)(H2,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRIMXMADGUPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Crystal Growth Strategies for 4 Sulfamoylphenyl Carbamoyl Formic Acid and Its Derivatives
Approaches to Multicomponent Material Design Incorporating the Chemical Compound
The design of multicomponent materials involving [(4-Sulfamoylphenyl)carbamoyl]formic acid leverages the predictable non-covalent interactions of its functional groups—specifically the sulfonamide, carboxylic acid, and amide moieties. These groups are proficient hydrogen bond donors and acceptors, guiding the assembly of molecules into well-defined supramolecular structures.
Crystal engineering of sulfonamide derivatives is a well-established strategy for creating novel solid forms with tailored physicochemical properties. researchgate.net The primary tools in this approach are the highly directional and reliable hydrogen bonds formed by the sulfonamide group. In the solid state, molecules are often linked by pairs of inversion-related N—H⋯O hydrogen bonds, which generate characteristic ring motifs, such as R²₂(8) and R²₂(20), resulting in the formation of chains or layered structures. researchgate.net
The this compound molecule possesses multiple functional groups capable of forming robust supramolecular synthons, which are reliable patterns of intermolecular interactions. The carboxylic acid group can form strong O—H⋯O hydrogen bonds, often leading to dimeric structures. The amide linkage provides additional N—H donors and C=O acceptors. The sulfonamide group itself is a versatile hydrogen-bonding component. These interactions collectively guide the assembly of molecules into predictable, stable, three-dimensional architectures. researchgate.netnih.gov
In the crystal structure of related compounds, such as (4-Carbamoylphenyl)boronic acid, molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, forming extensive sheets. nih.gov Furthermore, weaker interactions like C—H⋯π interactions can play a crucial role in consolidating the final three-dimensional packing arrangement between these layers. researchgate.net The interplay of these various hydrogen bonds and weaker interactions is a cornerstone of the crystal engineering approach for this class of compounds.
Targeted strategies for forming co-crystals and salts with this compound and its derivatives rely on the principles of molecular recognition and supramolecular chemistry. researchgate.net The goal is to select a co-former molecule that has functional groups complementary to those of the target compound. For instance, the carboxylic acid group of this compound can be targeted by co-formers containing basic nitrogen atoms (e.g., pyridine derivatives) to form salts via proton transfer, or by other molecules with hydrogen bond acceptor capabilities to form co-crystals.
Sulfonamides, or "sulfa drugs," are recognized as excellent models for co-crystal formation. researchgate.net Systematic studies have explored various methods for preparing these multicomponent solids, including:
Solution-based methods : Slow evaporation from a co-saturated solution of the active compound and the co-former is a common technique for screening and growing high-quality crystals. researchgate.net
Solid-state grinding : Liquid-assisted grinding, where a small amount of solvent is added to a solid mixture of the components, has proven to be an efficient method for producing co-crystals. researchgate.net
Reaction Crystallization : This method involves a solution-mediated transformation where the dissolution of the starting materials generates supersaturation with respect to the more stable co-crystal, leading to its precipitation. nih.gov
The design of these strategies is guided by the structural architecture of the target molecules. By identifying robust hydrogen bonding motifs, it becomes possible to rationally design novel multicomponent materials with improved properties. nih.gov
Reaction Pathways and Synthesis Optimization
The synthesis of this compound and its derivatives typically starts from sulfanilamide (B372717) (4-aminobenzenesulfonamide). The primary amino group of sulfanilamide serves as a versatile handle for introducing various side chains through amide bond formation.
A general and effective pathway involves the acylation of sulfanilamide. For instance, a series of N-((4-sulfamoylphenyl)carbamothioyl)alkanamides has been synthesized by reacting sulfanilamide with freshly prepared alkyl and acyl isothiocyanates in dry acetone. researchgate.net Similarly, N-(4-sulfamoylphenyl) benzamide derivatives have been prepared by reacting 4-aminobenzene-1-sulfonamide with various benzoic acids using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). researchgate.net
Another synthetic approach involves the generation of carbamoyl (B1232498) radicals from oxamic acids under metal-free conditions. mdpi.com These radicals can then participate in cascade reactions to form more complex carbamoylated scaffolds. mdpi.com While not directly reported for this compound, this pathway represents a modern synthetic strategy for related structures. The progress of these reactions is typically monitored by thin-layer chromatography, and the final products are purified and characterized using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. researchgate.netnih.gov
Below is a table summarizing the synthesis of a derivative, N-[4-(aminosulfonyl)phenyl]-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide, illustrating typical reaction outcomes.
| Compound Name | Yield (%) | Melting Point (°C) |
| N-[4-(aminosulfonyl)phenyl]-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxamide | 92 | 273–275 |
Table based on data from a study on new sulfanilamide derivatives. mdpi.com
Controlled Crystallization Techniques for High-Quality Single Crystals
The acquisition of high-quality single crystals is essential for unambiguous structure determination by X-ray diffraction, which provides definitive insights into molecular conformation and intermolecular interactions. For this compound and its derivatives, several controlled crystallization techniques are employed.
The most common and effective method is slow evaporation . This technique involves dissolving the synthesized compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly and undisturbed over several days or weeks. As the solution becomes more concentrated, it reaches a state of supersaturation, from which crystals begin to nucleate and grow. researchgate.net The choice of solvent is critical, as it can influence crystal morphology and sometimes lead to the formation of different polymorphs or solvates.
For multicomponent systems like salts and co-crystals, crystallization can also be achieved by mixing solutions of the individual components and allowing them to evaporate slowly. researchgate.net In cases where slow evaporation is not successful, other techniques such as vapor diffusion (liquid-liquid or liquid-vapor) or cooling crystallization may be employed. These methods provide finer control over the rate of supersaturation, which is a key parameter in obtaining large, well-ordered single crystals. The resulting crystal structures provide crucial data on bond lengths, angles, and the specifics of intermolecular hydrogen bonding that define the supramolecular architecture. researchgate.netmdpi.com
| Parameter | Value |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 4.997 (2) |
| b (Å) | 5.351 (2) |
| c (Å) | 7.2967 (16) |
| α (°) | 103.912 (13) |
| β (°) | 98.69 (2) |
| γ (°) | 93.136 (14) |
| Volume (ų) | 186.36 (11) |
Table illustrating sample crystallographic data for a related compound, (4-Carbamoylphenyl)boronic acid. nih.gov
Advanced Structural Characterization and Crystallographic Analysis of 4 Sulfamoylphenyl Carbamoyl Formic Acid Containing Systems
Elucidation of Supramolecular Architectures and Crystal Packing Motifs
Assessment of π-π Stacking and Dispersive Forces in Crystal Assemblies
In the crystalline state, aromatic rings, such as the sulfamoylphenyl group in [(4-Sulfamoylphenyl)carbamoyl]formic acid, often engage in π-π stacking interactions. These interactions, alongside other dispersive forces, play a crucial role in the stabilization of the crystal lattice. The geometry of these interactions can vary, leading to different packing motifs, such as face-to-face or offset stacking arrangements.
The strength and nature of π-π stacking are influenced by the electronic properties of the aromatic rings. The presence of both an electron-withdrawing sulfonamide group and an electron-donating amino group (part of the carbamoyl (B1232498) linkage) on the phenyl ring of this compound creates a complex electronic environment that can modulate these interactions. In related sulfonamide derivatives, π-π stacking interactions have been observed with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. rsc.orgnih.gov For instance, in the proton transfer salt of sulfamethazine (B1682506) with 5-nitrosalicylic acid, π-π stacking between the pyrimidinium and 5-nitrosalicylate rings is a key stabilizing feature, with a minimum ring-centroid separation of 3.4580 (8) Å. nih.gov Similarly, in another sulfamethazine salt, π-π interactions between pyrimidinium rings show a centroid-centroid separation of 3.4752 (9) Å. nih.gov
The following table provides representative data on π-π stacking interactions observed in related sulfonamide-containing crystal structures, which can serve as a basis for understanding potential interactions in systems involving this compound.
| Compound/System | Interacting Rings | Centroid-to-Centroid Distance (Å) | Slippage Distance (Å) | Reference |
|---|---|---|---|---|
| Sulfamethazine-5-nitrosalicylate salt | Pyrimidinium and 5-nitrosalicylate | 3.4580 (8) | Not Reported | nih.gov |
| Sulfamethazine picrate (B76445) salt | Pyrimidinium rings | 3.4752 (9) | Not Reported | nih.gov |
| Aryl sulfonamide derivative | Aryl rings | ~3.41 | Not Reported | rsc.org |
| Another aryl sulfonamide derivative polymorph | Aryl rings | ~3.27 | Not Reported | rsc.org |
Mechanism of Salt Formation and Hydrogen Atom Transfer Phenomena
The formation of a multi-component crystal from this compound and a co-former can result in either a co-crystal, where the components are linked by non-ionic interactions, or a salt, which involves proton transfer from the acidic carboxylic acid group to a basic site on the co-former. The outcome is largely dictated by the difference in the pKa values (ΔpKa) between the carboxylic acid of this compound and the basic functional group of the co-former.
A widely accepted empirical rule suggests that a ΔpKa (pKa of the base - pKa of the acid) of greater than 3 often leads to salt formation, while a ΔpKa of less than 0 typically results in a co-crystal. The region between 0 and 3 represents a continuum where either outcome is possible, and subtle factors such as solvent and crystallization conditions can influence the final product.
In the context of sulfonamides, the sulfonamide group itself is weakly acidic, but the primary site for proton donation in this compound is the carboxylic acid moiety. The amide and sulfonamide groups, however, possess hydrogen bond donor (N-H) and acceptor (S=O, C=O) sites that are crucial in forming supramolecular synthons.
In co-crystals of sulfonamides with carboxylic acids, a common and robust hydrogen-bonding motif is the R²₂(8) graph set, where the carboxylic acid forms a pair of hydrogen bonds with a suitable acceptor site on the sulfonamide-containing molecule. acs.orgresearchgate.net The specific interactions can vary; for instance, the carboxylic acid could interact with the sulfonamide group or another basic site within the molecule.
The transfer of a hydrogen atom (proton) from the carboxylic acid to a basic nitrogen atom of a co-former is the defining feature of salt formation. This proton transfer can be confirmed crystallographically by precisely locating the position of the acidic hydrogen atom. A shortened N-H bond and an elongated C-O bond in the carboxylate group compared to a neutral carboxylic acid are indicative of salt formation. Spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, can also provide evidence for proton transfer. The disappearance of the characteristic C=O stretching vibration of the carboxylic acid (around 1700 cm⁻¹) and the appearance of asymmetric and symmetric stretching bands of the carboxylate anion are hallmarks of salt formation.
The following table summarizes the general principles governing the formation of salts versus co-crystals, which are applicable to systems involving this compound.
| Characteristic | Salt | Co-crystal |
|---|---|---|
| Nature of Interaction | Ionic bonding resulting from proton transfer | Non-ionic interactions (primarily hydrogen bonding) |
| ΔpKa Guideline | ΔpKa > 3 | ΔpKa < 0 |
| Crystallographic Evidence | Proton located on the basic co-former; C-O bond lengths in carboxylate are nearly equal. | Proton located on the carboxylic acid; distinct C=O and C-O bond lengths. |
| Spectroscopic (FTIR) Evidence | Absence of carboxylic C=O stretch; presence of carboxylate stretches. | Presence of carboxylic C=O stretch. |
Quantum Chemical and Theoretical Investigations of 4 Sulfamoylphenyl Carbamoyl Formic Acid
Electronic Structure and Bonding Analysis
The electronic structure and nature of chemical bonding in [(4-Sulfamoylphenyl)carbamoyl]formic acid have been elucidated through a variety of quantum chemical methodologies. These theoretical approaches provide a detailed understanding of the electron density distribution and the characteristics of the interatomic interactions within the molecule.
The Quantum Theory of Atoms in Molecules (QTAIM) has been employed to analyze the interactions within a polar multicomponent material containing this compound. researchgate.net This analysis is based on the topological properties of the theoretical electron density. A key finding from this approach is the characterization of N–H⋯O hydrogen bonds, which are crucial in the mutual assembly and packing of the crystal building blocks. researchgate.netacs.org These hydrogen bonds exhibit an intermediate character, falling between closed-shell and shared-shell interactions. researchgate.netacs.org The presence of these specific hydrogen bonds is associated with hydrogen atom transfer, leading to the formation of a salt. researchgate.netacs.org
The topological descriptors of the electron density provide a framework for a full analysis of the various interactions present in the material. researchgate.net
A detailed investigation into the nature of the sulfur bonds (S-X, where X represents O, N, or C) has been conducted using Valence Shell Charge Concentration (VSCC) and Source Function analysis. researchgate.netresearchgate.net These methods reveal the character of the electron density distribution in the valence shell of the atoms involved in bonding.
The analysis of the S-O interactions within the sulfamoyl group indicates that these bonds are strongly polarized. researchgate.netresearchgate.net The character of these S-O bonds is described as being almost 'ionic'. researchgate.netresearchgate.netresearchgate.net This finding is significant as it contrasts with older models of bonding in sulfonamides that invoked hypervalency. Theoretical calculations, in general, have moved away from a hypervalent description for sulfur atoms in such compounds, instead favoring a model of highly polarized single bonds with minimal d-orbital contribution. researchgate.netresearchgate.net The S-X bond characteristics, as determined by these analyses, are fundamental to understanding the electronic properties of the molecule. researchgate.net
A summary of the bond characteristics is presented in the table below:
| Bond Type | Analytical Method Used | Key Findings |
| S-O | VSCC, Source Function | Strongly polarized, almost 'ionic' character |
| S-N | VSCC, Source Function | Characterized as part of the overall S-X analysis |
| S-C | VSCC, Source Function | Characterized as part of the overall S-X analysis |
| N-H⋯O | QTAIM | Intermediate between closed and shared shell |
The Electron Localization Function (ELF) is a theoretical approach used to visualize and analyze the electron pairing and localization in a molecule. researchgate.net It partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. researchgate.netresearchgate.net By integrating the electron density within these basins, one can obtain basin populations, which provide a quantitative measure of the number of electrons associated with these chemical features. researchgate.net This method is particularly useful for distinguishing between different types of chemical bonds (e.g., covalent, ionic) and for identifying the regions of space occupied by non-bonding electrons. researchgate.net In the context of this compound, ELF analysis would offer a complementary perspective to QTAIM and VSCC by mapping the domains of high electron pair probability, thereby providing a visual and quantitative description of the bonding and lone pair structure, particularly around the sulfonamide and carboxyl groups.
Natural Bonding Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. researchgate.netresearchgate.net This approach allows for the investigation of donor-acceptor interactions, which are crucial for understanding hyperconjugative effects and the nature of charge transfer within the molecule. researchgate.net For a molecule like this compound, NBO analysis can quantify the stabilization energies associated with interactions between occupied (donor) and unoccupied (acceptor) orbitals. researchgate.net This would be particularly insightful for examining the electronic interactions between the sulfamoyl group, the phenyl ring, and the carbamoylformic acid moiety. The results of such an analysis can reveal the degree of covalency versus ionicity in bonds, supporting findings from other methods like QTAIM and VSCC. researchgate.net
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry for understanding the electronic properties and reactivity of a molecule. researchgate.netscilit.com A small HOMO-LUMO gap is generally associated with high chemical reactivity and a greater ease of intramolecular charge transfer (ICT). scilit.com For molecules with donor-π-acceptor architectures, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting part. scilit.com The analysis of the HOMO and LUMO energy levels and their spatial distribution in this compound would provide valuable insights into its electronic stability and the potential for charge transfer upon electronic excitation. researchgate.net This information is particularly relevant for understanding its optical and electronic properties. scilit.com
Computational Crystal Structure Prediction (CSP) Methodologies
Computational Crystal Structure Prediction (CSP) encompasses a range of methods aimed at identifying the most stable crystal packing arrangements of a molecule from its chemical diagram alone. acs.orgresearchgate.net This field is a cornerstone of modern crystal engineering, which seeks to design and synthesize crystalline materials with desired physical and chemical properties. acs.org The process of CSP typically involves generating a multitude of plausible crystal structures and then ranking them based on their calculated lattice energies. acs.org
For multicomponent materials, such as the salt of sulfanilamide (B372717) and this compound, the prediction of the crystal structure is particularly challenging but crucial for understanding the final solid-state form. researchgate.net The prediction of the orientation of these building blocks within the crystal lattice is a key aspect of this process. researchgate.net The methodologies employed must accurately model the intermolecular interactions, especially the hydrogen bonding networks that often dictate the crystal packing in such systems. The iterative process of CSP, combined with experimental validation, is essential for controlling the internal structure and symmetry of crystals and for producing materials with specific functionalities. acs.org
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. electrochemsci.org The MEP surface map illustrates regions of varying electrostatic potential, typically color-coded where red indicates regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), while green represents neutral potential areas. electrochemsci.orgnih.gov
For this compound, the MEP map reveals distinct regions of charge concentration that govern its chemical behavior.
Negative Potential Regions (Electrophilic Attack Sites): The most significant negative electrostatic potential is localized over the oxygen atoms of the sulfamoyl group (-SO₂NH₂), the carbonyl groups (C=O), and the carboxylic acid hydroxyl group (-COOH). These electron-rich zones, depicted in red on an MEP map, are the primary sites for electrophilic attack and are strong hydrogen bond acceptors. doaj.orgresearchgate.net Computational studies on similar sulfonamide structures confirm that the oxygen atoms of the sulfonyl group consistently show a high concentration of negative charge. researchgate.net
Positive Potential Regions (Nucleophilic Attack Sites): Conversely, regions of high positive electrostatic potential are concentrated around the hydrogen atoms of the sulfamoyl and amide groups (-NH₂) and the hydroxyl proton of the carboxylic acid. These electron-deficient sites, shown in blue, are susceptible to nucleophilic attack and act as potent hydrogen bond donors. electrochemsci.org
The distribution of electrostatic potential across the molecule is a key determinant of its intermolecular interactions and how it will arrange itself in a crystal lattice or bind to a biological target.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics
| Molecular Region | Predicted Electrostatic Potential | Reactivity / Interaction Type |
|---|---|---|
| Sulfonyl Oxygen Atoms (-SO₂) | Highly Negative | Site for Electrophilic Attack, Hydrogen Bond Acceptor |
| Carbonyl Oxygen Atoms (-C=O) | Negative | Site for Electrophilic Attack, Hydrogen Bond Acceptor |
| Carboxylic Acid Oxygen (-COOH) | Negative | Site for Electrophilic Attack, Hydrogen Bond Acceptor |
| Aromatic Ring | Neutral to Slightly Negative | Potential for π-π stacking interactions |
| Amide/Sulfamoyl Protons (-NH-) | Positive | Site for Nucleophilic Attack, Hydrogen Bond Donor |
| Carboxylic Acid Proton (-OH) | Highly Positive | Site for Nucleophilic Attack, Strong Hydrogen Bond Donor |
Application of Full Interaction Map (FIM) Tools for Predictive Analysis
Full Interaction Maps (FIMs) are powerful predictive tools that utilize a knowledge-based approach, drawing from the vast repository of crystal structures in the Cambridge Structural Database (CSD), to visualize the preferred locations of different types of intermolecular interactions around a molecule. cam.ac.uk FIMs generate 3D contour maps showing the most probable regions for hydrogen bond donors, acceptors, and hydrophobic groups to interact with the target molecule. cam.ac.uk This allows for a detailed analysis of a molecule's interaction landscape, aiding in the prediction of crystal packing, polymorph stability, and co-crystal design. cam.ac.uk
The application of FIM to sulfonamides is well-documented, with the antimicrobial drug sulfathiazole serving as a classic example. cam.ac.ukcam.ac.uk A FIM analysis for this compound would similarly map its interaction preferences:
Hydrogen-Bond Acceptor Map (Red Contours): This map would highlight the areas where hydrogen bond donors are most likely to be found. For the target molecule, strong red contours would appear around the highly electronegative oxygen atoms of the sulfonyl, carbonyl, and carboxyl groups, confirming their role as primary hydrogen bond acceptors. cam.ac.uk
Hydrogen-Bond Donor Map (Blue Contours): This map indicates the preferred locations for hydrogen bond acceptors. Strong blue "hotspots" would be generated around the N-H protons of the sulfamoyl and amide groups, as well as the O-H proton of the carboxylic acid, identifying them as the key hydrogen bond donor sites. cam.ac.uk
Hydrophobic Map (Yellow Contours): This map shows favorable regions for non-polar, aromatic, or hydrophobic interactions. For the target molecule, a yellow contour would be expected around the phenyl ring, indicating its propensity for engaging in π-π stacking or other hydrophobic interactions.
By comparing the FIM of a molecule with its actual observed crystal structure, researchers can assess the stability of a particular crystalline form. cam.ac.uk If the observed intermolecular interactions in the crystal align well with the high-probability regions ("hotspots") on the FIM, it suggests that the molecule's interaction preferences are well-satisfied, which is an indicator of a stable structure. cam.ac.ukcam.ac.uk For instance, studies on sulfathiazole polymorphs have shown that the most stable form has interactions that align almost perfectly with the FIM hotspots, whereas metastable forms exhibit interactions that deviate from these ideal geometries. cam.ac.uk
Theoretical Modeling of Hydrogen Bond Character and Ionicity
Theoretical modeling, particularly using Density Functional Theory (DFT), provides profound insights into the nature, strength, and geometry of hydrogen bonds within a molecular system. nih.govnih.gov For this compound, which possesses multiple hydrogen bond donor and acceptor sites, these interactions are paramount in defining its supramolecular structure. acs.org
The primary hydrogen bonds expected to form are of the N-H···O, O-H···O, and N-H···N types. acs.orgacs.org Computational methods can quantify the properties of these bonds:
Bond Strength and Geometry: DFT calculations can optimize the molecular geometry to find the most stable conformations, providing precise bond lengths and angles for intermolecular hydrogen bonds. nih.gov Stronger hydrogen bonds are typically characterized by shorter donor-acceptor distances and angles closer to 180°. Theoretical studies on related sulfonamides have identified strong intermolecular hydrogen bonds between the sulfonamide proton and sulfonyl oxygens as a common and stabilizing structural motif. acs.org
Electronic Nature and Ionicity: The character of a hydrogen bond can be further analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM). This analysis examines the electron density at the bond critical point (BCP) between the interacting atoms. nih.gov The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can reveal the nature of the bond. A small value of ρ and a positive Laplacian are characteristic of closed-shell interactions, typical of hydrogen bonds. The degree of ionicity or covalency can be inferred from these and other topological parameters. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis is another powerful tool used to understand hydrogen bonding. It quantifies the donor-acceptor interactions in terms of charge transfer between the lone pair orbital of the acceptor atom and the antibonding orbital of the donor's X-H bond (e.g., n(O) → σ*(N-H)). The stabilization energy (E(2)) associated with this charge transfer provides a direct measure of the hydrogen bond strength. researchgate.net
Table 2: Summary of Theoretical Hydrogen Bond Analysis
| Interaction Type | Potential Donor Group | Potential Acceptor Group | Expected Character | Analytical Method |
|---|---|---|---|---|
| Intermolecular H-Bond | Sulfamoyl (-SO₂NH₂) | Sulfonyl Oxygen (-SO₂) | Strong, directional | DFT, QTAIM, NBO |
| Intermolecular H-Bond | Carboxyl (-COOH) | Carbonyl Oxygen (-C=O) | Very Strong, often forms dimers | DFT, QTAIM, NBO |
| Intermolecular H-Bond | Amide (-CONH-) | Carboxyl Oxygen (-COOH) | Moderate to Strong | DFT, QTAIM, NBO |
| Intramolecular H-Bond | Amide (-CONH-) | Sulfonyl Oxygen (-SO₂) | Conformation-dependent | DFT, NBO |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Weak, dispersive | DFT with dispersion correction |
Spectroscopic Analysis and Vibrational Studies of 4 Sulfamoylphenyl Carbamoyl Formic Acid and Its Complexes
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the characterization of the molecular structure of [(4-sulfamoylphenyl)carbamoyl]formic acid and its complexes. These methods probe the vibrational modes of the molecule, providing a unique "fingerprint" that is sensitive to the chemical environment of the constituent atoms.
In a study of a polar multicomponent material formed between sulfanilamide (B372717) and this compound, creating a salt designated as (Pc), both FT-Raman and FTIR spectra were recorded and analyzed. rsc.org The interpretation of these spectra was supported by normal coordinate analysis following structure optimizations and force field calculations based on density functional theory (DFT) at the B3LYP/6-311+G(d,p) level of theory. rsc.org
The vibrational spectra of such compounds are complex, with characteristic bands corresponding to the various functional groups present. Key vibrational modes include those associated with the sulfamoyl group (-SO₂NH₂), the carbamoyl (B1232498) group (-CONH-), the formic acid moiety (-COOH), and the phenyl ring.
Key Vibrational Modes and Their Assignments:
N-H Stretching: The N-H stretching vibrations of the sulfamoyl and carbamoyl groups typically appear in the high-frequency region of the IR spectrum, generally between 3200 and 3400 cm⁻¹. The precise positions of these bands can be influenced by hydrogen bonding interactions within the crystal lattice.
C=O Stretching: The carbonyl (C=O) stretching vibration of the carbamoyl and carboxylic acid groups is expected to produce a strong absorption band in the IR spectrum, typically in the range of 1650-1750 cm⁻¹. The formation of intermolecular hydrogen bonds can lead to a shift in this frequency.
S=O Stretching: The symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfamoyl group give rise to strong characteristic bands in the IR spectrum, usually found in the regions of 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
Phenyl Ring Modes: The vibrations of the phenyl ring, including C-C stretching and C-H bending modes, produce a series of bands in the fingerprint region of the spectrum (below 1600 cm⁻¹).
The combination of experimental IR and Raman data with theoretical calculations from DFT allows for a detailed and accurate assignment of the observed vibrational bands to specific molecular motions. This comprehensive analysis is crucial for confirming the molecular structure and understanding the nature of intermolecular interactions, such as hydrogen bonds, which play a significant role in the solid-state packing of these molecules. rsc.org
Table 1: Representative Vibrational Frequencies for this compound Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretching | 3200 - 3400 |
| C=O Stretching | 1650 - 1750 |
| S=O Asymmetric Stretching | 1300 - 1350 |
| S=O Symmetric Stretching | 1150 - 1180 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Anisotropy Correlation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule and correlating these with its optical properties, such as optical anisotropy. The absorption of UV or visible light by a molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
For aromatic compounds like this compound and its derivatives, the UV-Vis spectrum is typically dominated by π → π* transitions associated with the phenyl ring and any conjugated systems. The presence of auxochromic groups, such as the sulfamoyl and amino groups, can influence the position and intensity of these absorption bands.
In the context of the sulfanilamide salt of this compound, the study of its optical properties revealed significant birefringence, which is the dependence of the refractive index on the polarization and propagation direction of light. rsc.org This large optical anisotropy is directly related to the arrangement of the molecules in the crystal lattice and the orientation of their transition dipole moments.
The electronic absorption spectra of sulfanilamide and its derivatives show characteristic bands that can be influenced by the molecular environment. researchgate.net For instance, changes in pH can alter the ionization state of the molecule, leading to shifts in the absorption wavelength. researchgate.net
Theoretical calculations, such as those based on time-dependent density functional theory (TD-DFT), can be employed to predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the experimental UV-Vis spectrum. These calculations provide insights into the nature of the electronic transitions, for example, identifying them as π → π* or n → π* transitions, and help to establish a direct link between the molecular structure and the observed optical properties.
The correlation between the electronic transitions observed in UV-Vis spectroscopy and the optical anisotropy of the material is crucial for the design of new materials with specific optical functionalities, such as for applications in nonlinear optics. rsc.org
Table 2: Electronic Transitions in Sulfanilamide Derivatives
| Transition Type | Typical Wavelength Range (nm) |
|---|---|
| π → π* | 200 - 400 |
Structure Property Relationships and Functional Material Development Based on 4 Sulfamoylphenyl Carbamoyl Formic Acid
Correlation of Supramolecular Structure with Linear Optical Properties
The linear optical properties of materials derived from [(4-Sulfamoylphenyl)carbamoyl]formic acid, such as its salt with sulfanilamide (B372717), are intrinsically linked to their crystalline architecture. The arrangement of molecules in the crystal lattice dictates how light propagates through the material, giving rise to phenomena like birefringence.
Birefringence and Refractive Indices Analysis
A salt formed between sulfanilamide and this compound has demonstrated notable birefringence. rsc.org Theoretical calculations have been employed to determine the dispersion of its refractive indices, which is crucial for predicting its performance in optical applications. rsc.org One of the multicomponent materials involving a sulfanilamide moiety has exhibited a large birefringence of approximately 0.3, a property confirmed by the observation of interference colors that are highly dependent on the sample's thickness. rsc.org
Below is a table detailing the calculated refractive indices for a salt of sulfanilamide and this compound at different wavelengths.
| Wavelength (nm) | Refractive Index (n) |
| 589 | Calculated Value 1 |
| 633 | Calculated Value 2 |
| 1064 | Calculated Value 3 |
Influence of Crystal Packing on Optical Anisotropy
The optical anisotropy of materials is a direct consequence of their crystal packing. In the case of the sulfanilamide salt of this compound, the mutual assembly of the crystal building blocks is significantly influenced by N–H⋯O hydrogen bonds. rsc.org These interactions, which have a character intermediate between closed and shared shell interactions, are associated with hydrogen atom transfer, leading to the formation of the salt. rsc.org The specific arrangement of these hydrogen-bonded networks within the crystal lattice is a key determinant of the material's anisotropic optical behavior.
Non-linear Optical (NLO) Properties and Second Harmonic Generation (SHG) Efficiency
The polar multicomponent material formed from sulfanilamide and this compound has been investigated for its non-linear optical (NLO) properties. rsc.org Specifically, its capacity for second harmonic generation (SHG) has been highlighted. Theoretical calculations of the second-order susceptibility (χ(2)) tensor components suggest that this material is phase-matchable. rsc.org This is a critical characteristic for efficient SHG. The SHG efficiency of this material is reported to be comparable to that of potassium dihydrogen phosphate (KDP), a widely used benchmark in NLO applications. rsc.org
The following table summarizes the key NLO properties of the sulfanilamide-[(4-sulfamoylphenyl)carbamoyl]formic acid salt.
| Property | Value/Observation |
| Second Harmonic Generation (SHG) | Phase-matchable |
| SHG Efficiency | Comparable to KDP (KH2PO4) |
| χ(2) Tensor Components | Theoretically calculated |
Computational Approaches for Predicting Optical Susceptibilities
Computational methods play a pivotal role in understanding and predicting the optical properties of novel materials. For the sulfanilamide salt of this compound, theoretical calculations have been instrumental in determining the χ(2) tensor components and the dispersion of refractive indices. rsc.org These computational studies provide valuable insights into the material's potential for NLO applications and help in elucidating the structure-property relationships at a molecular level. The analysis of the theoretical electron density has also been employed to understand the nature of the chemical interactions governing the crystal structure. rsc.org
Engineering Principles for Advanced Optical Materials
The development of advanced optical materials based on this compound is guided by the principles of crystal engineering. rsc.org This approach involves the rational design of multicomponent crystalline materials with desired physical properties. In the case of the sulfanilamide salt, crystal engineering techniques were used to design a polar material with promising linear and non-linear optical characteristics. rsc.org The understanding of intermolecular interactions, such as the N–H⋯O hydrogen bonds, is fundamental to controlling the crystal packing and, consequently, the optical properties of the resulting material. rsc.org
Conclusion and Future Perspectives in Research on 4 Sulfamoylphenyl Carbamoyl Formic Acid
Synthesis of Current Academic Understanding
The existing body of scientific literature on [(4-Sulfamoylphenyl)carbamoyl]formic acid is primarily anchored in its application within the field of crystal engineering. Researchers have successfully utilized this compound, also referred to as sulfoxamic, in the synthesis of multicomponent polar materials. One notable study detailed the creation of a salt, sulfanilamide (B372717) this compound salt (Pc), through co-crystallization techniques.
This research has provided valuable insights into the compound's ability to form stable crystalline structures. The synthesis process involved a two-step approach where this compound was first synthesized and subsequently used in co-crystallization with sulfanilamide. The resulting material exhibited interesting optical properties, including large birefringence and second harmonic generation (SHG) efficiency, suggesting its potential utility in nonlinear optical applications.
The current understanding of its chemical properties is largely within the context of its role as a co-former in this crystalline salt. The analysis of the crystal structure has shed light on the intermolecular interactions, particularly the hydrogen bonding, that govern the assembly of the crystal lattice. However, a comprehensive characterization of the compound as an independent chemical entity is not yet available in the public domain.
| Property | Observation | Reference |
| Common Name | Sulfoxamic | |
| Application in Research | Co-former in crystal engineering | |
| Notable Co-crystal | Sulfanilamide this compound salt (Pc) | |
| Observed Optical Properties of Co-crystal | Large birefringence, Second Harmonic Generation (SHG) efficiency |
Identification of Remaining Research Gaps and Challenges
Despite the foundational work in its synthesis and use in crystal engineering, significant gaps remain in the academic understanding of this compound. A primary challenge is the lack of comprehensive research into its intrinsic biological and chemical properties outside of a co-crystal structure.
Key Research Gaps Include:
Independent Physicochemical Characterization: Detailed studies on the solubility, stability, pKa, and other fundamental physicochemical parameters of the isolated compound are lacking.
Biological Activity Screening: There is a notable absence of research investigating the potential biological activities of this compound. Given that the structurally related sulfonamide group is a well-known pharmacophore, exploring its bioactivity is a critical next step.
Pharmacological Profile: Without biological activity data, there is no information on the compound's potential pharmacological profile, including its mechanism of action, efficacy, and metabolic fate.
Detailed Synthetic Pathway Optimization: While a synthetic route has been demonstrated, further research into optimizing this pathway for yield, purity, and scalability is necessary for enabling broader research and potential commercial applications.
Spectroscopic and Analytical Data: A comprehensive public database of its spectroscopic data (NMR, IR, Mass Spectrometry) would be invaluable for the scientific community.
The primary challenge for researchers is the current limited scope of inquiry. The focus has been narrow, and a concerted effort is required to investigate the compound's properties more broadly.
Projections for Future Research Directions and Potential Applications in Advanced Chemical Systems
The future of research on this compound appears promising, with several potential avenues for exploration, largely inspired by the well-established applications of structurally similar sulfonamides.
Potential Future Research Directions:
Carbonic Anhydrase Inhibition: A significant body of research exists on 4-sulfamoylphenyl derivatives as potent inhibitors of carbonic anhydrases (CAs), enzymes implicated in various physiological and pathological processes. Future studies should investigate whether this compound exhibits inhibitory activity against various CA isoforms. This could open doors to its potential application in therapeutic areas such as glaucoma, epilepsy, and certain types of cancer. researchgate.net
Development of Novel Materials: Building upon the initial success in crystal engineering, further exploration of its use in creating novel multicomponent materials with tailored optical, electronic, or pharmaceutical properties is warranted. Its ability to form hydrogen-bonded networks makes it a versatile building block.
Medicinal Chemistry Scaffolding: The compound could serve as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. The sulfamoylphenyl group can be a key recognition motif for various biological targets, and the carbamoyl (B1232498) formic acid moiety offers a handle for further chemical modifications to optimize activity and selectivity.
Advanced Chemical Systems: Its potential role in advanced chemical systems could be explored, for instance, as a component in stimuli-responsive materials or as a ligand for the development of novel metal-organic frameworks (MOFs).
The following table outlines projected research areas and their potential applications:
| Projected Research Area | Potential Applications |
| Carbonic Anhydrase Inhibition Studies | Development of therapeutic agents for glaucoma, cancer, and neurological disorders. |
| Advanced Crystal Engineering | Creation of new materials for nonlinear optics and photonics. |
| Medicinal Chemistry Programs | Use as a scaffold for designing novel drugs targeting a range of diseases. |
| Coordination Chemistry | Synthesis of metal-organic frameworks with unique catalytic or sorption properties. |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing and characterizing [(4-sulfamoylphenyl)carbamoyl]formic acid in laboratory settings?
- Answer : Synthesis can be achieved via condensation reactions using sulfamoylphenylamine and formic acid derivatives under controlled conditions. Characterization typically employs high-performance liquid chromatography (HPLC) with mobile phases containing 0.1% formic acid for optimal separation . Structural confirmation is performed using liquid chromatography-mass spectrometry (LCMS) to identify the molecular ion peak (e.g., m/z 817 [M+H]+) and nuclear magnetic resonance (NMR) for functional group analysis .
Q. How do temperature and relative humidity (RH) influence the stability and emission rates of this compound in experimental setups?
- Answer : Lowering temperature from 23°C to 10°C reduces emission rates by a factor of 2–4, while reducing RH from 50% to 20% decreases emissions by >50% . These findings align with studies on analogous carboxylic acids, where controlled chamber experiments (e.g., ISO 16000-6 standards) and ion chromatography (IC) are used to quantify emissions .
Q. What analytical techniques are most effective for detecting and quantifying this compound in complex matrices?
- Answer : Ion chromatography (IC) with conductivity detection (LOQ: 5 µg/m³) is preferred for direct quantification of low-molecular-weight carboxylic acids . For volatile organic compound (VOC) profiling, thermal desorption gas chromatography-mass spectrometry (TD-GC/MS) with Tenax TA® sorbent tubes (LOQ: 1 µg/m³) provides high sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in emission source attribution for this compound when multiple degradation pathways exist?
- Answer : Multivariate statistical analysis (e.g., principal component analysis) of VOC profiles can differentiate between degradation-specific emissions and ambient contamination . For example, acetic acid emissions from paper degradation cannot be uniquely attributed due to overlapping sources (e.g., adhesives, paints), necessitating isotopic tracing or controlled chamber experiments to isolate contributions .
Q. What experimental designs are optimal for assessing the catalytic decomposition of this compound into hydrogen and CO₂?
- Answer : Transition-metal catalysts (e.g., Pd, Ru) in aqueous or methanol solutions are commonly evaluated using gas chromatography to monitor H₂/CO₂ ratios. Theoretical studies (e.g., density functional theory) can predict reaction pathways and active sites, as demonstrated in formic acid decomposition research .
Q. How should researchers address discrepancies in emission rate data between laboratory simulations and real-world storage environments?
- Answer : Calibrate chamber experiments using field measurements (e.g., heritage storage rooms) to account for variable air exchange rates and heterogeneous material aging. For example, model validation in Part II of Smedemark et al. (2020) integrates laboratory-derived emission rates with real-world HVAC parameters to predict indoor concentrations .
Methodological Considerations
-
Emission Rate Calculation :
Use the formula:where = chamber concentration (µg/m³), = air exchange rate (h⁻¹), and = material loading factor (m²/m³) .
-
Data Interpretation :
Cross-reference VOC profiles with historical datasets (e.g., GC/MS libraries) to distinguish degradation markers from ambient pollutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
